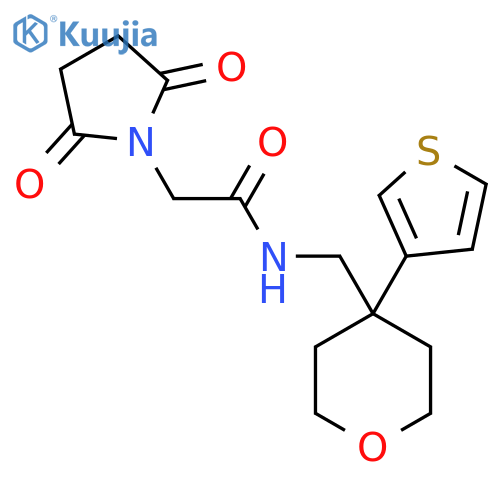Cas no 2320642-30-4 (2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide)

2320642-30-4 structure
商品名:2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide
CAS番号:2320642-30-4
MF:C16H20N2O4S
メガワット:336.406002998352
CID:5360301
2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
- 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide
-
- インチ: 1S/C16H20N2O4S/c19-13(9-18-14(20)1-2-15(18)21)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8,10H,1-2,4-7,9,11H2,(H,17,19)
- InChIKey: TYJQLGJUDCJCQI-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1(CNC(CN2C(CCC2=O)=O)=O)CCOCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 475
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 104
2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6357-0068-20μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-4mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-2μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-2mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-3mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-10mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-10μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-30mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-40mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0068-100mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide |
2320642-30-4 | 100mg |
$248.0 | 2023-09-09 |
2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
2320642-30-4 (2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 4964-69-6(5-Chloroquinaldine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
